molecular formula C16H13NO B12861154 [4-(3-Quinolinyl)phenyl]methanol

[4-(3-Quinolinyl)phenyl]methanol

Cat. No.: B12861154
M. Wt: 235.28 g/mol
InChI Key: CXJBGQMJIPJROR-UHFFFAOYSA-N
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Description

[4-(3-Quinolinyl)phenyl]methanol is an organic compound that features a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety

Chemical Reactions Analysis

Types of Reactions

[4-(3-Quinolinyl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Quinolinyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, making it a candidate for the development of new therapeutic agents .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising lead compound in drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors .

Mechanism of Action

The mechanism of action of [4-(3-Quinolinyl)phenyl]methanol involves its interaction with various molecular targets. The quinoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Quinolinyl)phenyl]methanol is unique due to its combination of a quinoline ring and a phenylmethanol moiety. This structure provides a versatile platform for chemical modifications and the development of new compounds with enhanced biological activity .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(4-quinolin-3-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-10,18H,11H2

InChI Key

CXJBGQMJIPJROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CO

Origin of Product

United States

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